2-Amino-4-methyl-5-nitropyridine
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular and crystal structures of 2-Amino-4-methyl-5-nitropyridine have been extensively studied. For instance, Bryndal et al. (2012) determined the crystal structures of various nitroderivatives of 2-amino-4-methylpyridine, revealing the stabilization of these structures by N-H···N and N-H···O hydrogen bonds and exhibiting layered arrangement with a dimeric N-H···N motif (Bryndal et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving 2-Amino-4-methyl-5-nitropyridine vary widely, including its use in the preparation of homoleptic and heteroleptic iron(II) and ruthenium(II) complexes. These reactions underscore the compound's versatility in forming complexes with varied chemical and electrochemical properties (Fallahpour et al., 1999).
Physical Properties Analysis
The physical properties of 2-Amino-4-methyl-5-nitropyridine and its derivatives have been the subject of various studies, focusing on their vibrational, electronic, and thermodynamic properties. Velraj et al. (2015) discussed the optimized molecular structures, vibrational wavenumbers, and other properties, highlighting the compound's stability and reactivity through molecular electrostatic potential maps and HOMO-LUMO energies (Velraj et al., 2015).
Chemical Properties Analysis
The chemical properties of 2-Amino-4-methyl-5-nitropyridine include its reactivity in substitution reactions and its role in the formation of non-linear optical materials. Bakke and Sletvold (2003) explored the substitution reactions of 5-nitropyridine-2-sulfonic acid, leading to various 2-substituted pyridines, demonstrating the compound's reactivity and utility in organic synthesis (Bakke & Sletvold, 2003).
Scientific Research Applications
Designing Noncentrosymmetric Crystals : A study highlighted the potential of 2-amino-5-nitropyridine in designing noncentrosymmetric crystals, which could be useful in biosensors and drug delivery (Fur et al., 1996).
Biotransformation in Pharmaceutical Industries : Cunninghamella elegans' biotransformation of 2-amino-4-methyl-3-nitropyridine was studied, indicating potential applications in the pharmaceutical and biotechnological industries (Tully et al., 2012).
Drug and Pharmaceutical Design : Quantum chemical studies of 2-amino-3-methyl-5-nitropyridine provide insights into its energetics and molecular structure, aiding in new drug design (Sivaprakash et al., 2019).
Proton Transfer Studies : The study of 2-butylamino-6-methyl-4-nitropyridine N-oxide revealed ultrafast proton transfer, contributing to the understanding of dynamic molecular processes (Poór et al., 2006).
Non-Linear Optical Properties : 2-Amino-5-nitropyridinium halides were shown to have herringbone motifs favorable for quadratic non-linear optical properties, with varied secondharmonic generation responses (Pécaut et al., 1993).
Crystal Structure Analysis : The molecular and crystal structures of various nitroderivatives of 2-amino-4-methylpyridine were examined, providing insights into their layered arrangements and potential applications (Bryndal et al., 2012).
Tautomerism Studies : Research on the tautomerism of 5-nitro-2-anilinopyridine and related heterocycles contributed to the understanding of amino tautomers, relevant for chemical reactivity studies (Hirota et al., 1980).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-methyl-5-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBBNZYMXKTQAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287770 | |
Record name | 2-Amino-4-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20287770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methyl-5-nitropyridine | |
CAS RN |
21901-40-6 | |
Record name | 21901-40-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52452 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-4-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20287770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-methyl-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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